N,N'-(Ethane-1,2-diyl)bis(N,3-dimethylbutanamide)
Description
N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbutanamide) is a compound that belongs to the class of bis-amides. Bis-amides are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two amide groups connected by an ethane-1,2-diyl linker.
Properties
CAS No. |
61797-16-8 |
|---|---|
Molecular Formula |
C14H28N2O2 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
N,3-dimethyl-N-[2-[methyl(3-methylbutanoyl)amino]ethyl]butanamide |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)9-13(17)15(5)7-8-16(6)14(18)10-12(3)4/h11-12H,7-10H2,1-6H3 |
InChI Key |
IPNIXNXYVWAPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N(C)CCN(C)C(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbutanamide) typically involves the reaction of ethane-1,2-diamine with N,3-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
On an industrial scale, the production of N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbutanamide) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbutanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbutanamide) N-oxide.
Reduction: N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbutylamine).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbutanamide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbutanamide) involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its role as a catalyst or inhibitor.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Similar structure but with different substituents on the amide groups.
N,N’-(Ethane-1,2-diyl)bis(benzamide): Contains benzamide groups instead of N,3-dimethylbutanamide groups.
N,N’-(Ethane-1,2-diyl)bis(3-methylbenzamide): Similar structure with methyl-substituted benzamide groups.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbutanamide) is unique due to its specific substituents, which can influence its reactivity and interactions with other molecules. The presence of N,3-dimethylbutanamide groups may enhance its solubility and stability compared to other bis-amides.
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